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Compound of Interest

Compound Name: PF-03654746 Tosylate

Cat. No.: B1614210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting Positron Emission Tomography (PET) imaging studies to assess the brain

histamine H3 receptor (H3R) occupancy of PF-03654746 Tosylate. The information is

compiled from preclinical and clinical research, offering a guide for the design and execution of

similar studies.

Introduction
PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been

investigated for its therapeutic potential in various central nervous system disorders.[1] PET

imaging offers a non-invasive method to quantify the engagement of PF-03654746 with its

target, the H3R, in the living brain. This is crucial for understanding its

pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and

confirming its mechanism of action in clinical trials.

The primary method described in the literature for imaging H3R occupancy by PF-03654746

involves the use of the radioligand [¹¹C]GSK189254, a potent and selective H3R antagonist

suitable for PET imaging.
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The following tables summarize key quantitative data from PET imaging studies involving PF-

03654746 and the radioligand [¹¹C]GSK189254.

Table 1: In Vivo and In Vitro Binding Properties

Compound Parameter Value Species

[¹¹C]GSK189254 In vivo Kd 9.5 ± 5.9 pM Human

PF-03654746 In vitro human H3 Ki 2.3 nM Human

PF-03654746 PET-based Cp,u IC50 0.99 nM Non-human Primate

PF-03654746 PET-based Cp,u IC50
0.31 nM (0.144 ±

0.010 ng/mL)
Human

Table 2: Clinical H3 Receptor Occupancy of PF-03654746 in Humans

Oral Dose of PF-03654746 Time Post-Dose
Receptor Occupancy
(Corrected for NTCO)

0.1 mg - 4 mg 3 hours 71% - 97%

0.1 mg - 4 mg 24 hours 30% - 93%

NTCO: Non-Tracer Carryover

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular

cAMP levels. As a presynaptic autoreceptor, it inhibits histamine release, and as a

heteroreceptor, it modulates the release of other neurotransmitters such as acetylcholine,

dopamine, and norepinephrine.
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Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for a Human Receptor
Occupancy PET Study
The following diagram outlines the typical workflow for a clinical PET study to determine the

receptor occupancy of PF-03654746.
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Caption: Workflow for a human H3R occupancy PET study with PF-03654746.
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Experimental Protocols
Radiosynthesis of [¹¹C]GSK189254
This protocol is based on the N-alkylation of a precursor with [¹¹C]methyl iodide.

Materials:

Precursor: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-

pyridinecarboxamide

[¹¹C]CO₂ produced from a cyclotron

Reagents for conversion of [¹¹C]CO₂ to [¹¹C]methyl iodide (e.g., LiAlH₄, HI)

Dimethylformamide (DMF)

Automated radiosynthesis module

HPLC system for purification

Solid-phase extraction (SPE) cartridge (e.g., C18)

Sterile water for injection, USP

Ethanol, USP

Procedure:

Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas

target.

Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide using an

automated synthesis module.

¹¹C-Methylation: The precursor is dissolved in DMF. [¹¹C]methyl iodide is bubbled through the

precursor solution at an elevated temperature (e.g., 100°C) for several minutes to facilitate

the N-methylation reaction.
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Purification: The reaction mixture is purified by reverse-phase HPLC to separate

[¹¹C]GSK189254 from the unreacted precursor and other byproducts.

Formulation: The collected HPLC fraction containing the radioligand is passed through an

SPE cartridge to remove the HPLC solvent. The radioligand is then eluted from the cartridge

with ethanol and formulated in sterile saline for injection.

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific

activity, and sterility before administration.

Human PET Imaging Protocol
Subject Preparation:

Subjects should fast for at least 4 hours before the PET scan.

An arterial line is placed in one arm for blood sampling to determine the arterial input

function.

A venous line is placed in the other arm for injection of the radioligand.

The subject's head is positioned in the PET scanner and immobilized using a head holder to

minimize motion.

Image Acquisition:

Baseline Scan:

A transmission scan is performed for attenuation correction.

A bolus of ~370 MBq of [¹¹C]GSK189254 is injected intravenously.

A dynamic PET scan is acquired for 90 minutes.

Drug Administration:

Following the baseline scan, a single oral dose of PF-03654746 (0.1 mg to 4 mg) is

administered.
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Post-Dose Scans:

Repeat the dynamic PET scan (as in the baseline scan) at predetermined time points post-

dose (e.g., 3 hours and 24 hours).

Blood Sampling:

Arterial blood samples are collected frequently during the initial phase of the scan (e.g.,

every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of

the scan.

Plasma is separated, and radioactivity is measured. A portion of the plasma is used for

metabolite analysis to determine the fraction of unmetabolized radioligand.

Blood samples are also taken to measure the plasma concentration of PF-03654746.[2]

Data Analysis Protocol
Image Processing:

PET images are reconstructed with corrections for attenuation, scatter, and random

coincidences.

Dynamic images are co-registered to a subject's MRI scan to allow for anatomical

delineation of regions of interest (ROIs), such as the caudate, putamen, cortical regions, and

cerebellum.

Kinetic Modeling:

Time-activity curves (TACs) are generated for each ROI.

The TACs and the metabolite-corrected arterial plasma input function are fitted to a two-

tissue compartment model (2-TCM) to estimate the total volume of distribution (VT).

Non-Tracer Carryover (NTCO) Correction:

A non-tracer carryover effect can occur with high-affinity radioligands like [¹¹C]GSK189254,

where the mass of the injected tracer from the first scan can occupy a non-negligible fraction
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of receptors, biasing the results of subsequent scans.

A correction method should be applied that takes into account the plasma concentration of

the radioligand from the previous scan and its in vivo Kd to adjust the VT values of the post-

dose scans. This correction has been shown to adjust occupancy estimates by 0-15%.[2][3]

Receptor Occupancy Calculation:

Receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) =

100 * (VT,baseline - VT,post-dose) / VT,baseline where VT,baseline is the total volume of

distribution from the baseline scan and VT,post-dose is the corrected total volume of

distribution from the scan after PF-03654746 administration.

PK/PD Modeling:

The calculated receptor occupancy values are plotted against the corresponding plasma

concentrations of PF-03654746 to estimate the IC₅₀ (the plasma concentration required to

achieve 50% receptor occupancy).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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